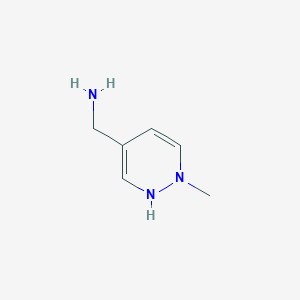
(2-methyl-1H-pyridazin-5-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-methyl-1H-pyridazin-5-yl)methanamine is an organic compound that belongs to the class of heterocyclic amines It features a pyridazine ring, which is a six-membered ring containing two adjacent nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-methyl-1H-pyridazin-5-yl)methanamine typically involves the formation of the pyridazine ring followed by the introduction of the methanamine group. One common method involves the reaction of 2-methylpyridazine with formaldehyde and ammonia under controlled conditions to yield the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the compound. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
(2-methyl-1H-pyridazin-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyridazine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups attached to the pyridazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine carboxylic acids, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
(2-methyl-1H-pyridazin-5-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (2-methyl-1H-pyridazin-5-yl)methanamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridazine: A parent compound with a similar structure but without the methanamine group.
Pyridazinone: A derivative with a carbonyl group at the 3-position of the pyridazine ring.
Pyrazine: A related heterocyclic compound with nitrogen atoms at the 1 and 4 positions.
Uniqueness
(2-methyl-1H-pyridazin-5-yl)methanamine is unique due to the presence of the methanamine group, which imparts distinct chemical and biological properties. This functional group allows for further derivatization and enhances the compound’s potential for various applications.
Eigenschaften
Molekularformel |
C6H11N3 |
|---|---|
Molekulargewicht |
125.17 g/mol |
IUPAC-Name |
(2-methyl-1H-pyridazin-5-yl)methanamine |
InChI |
InChI=1S/C6H11N3/c1-9-3-2-6(4-7)5-8-9/h2-3,5,8H,4,7H2,1H3 |
InChI-Schlüssel |
QIGHURHOEKRRPF-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC(=CN1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[2-(4-Methylphenyl)-4-(4-pyridinyl)-5-pyrimidinyl]carbonyl}hydrazinium dichloride](/img/structure/B14804170.png)
![Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid, 1-ethyl ester](/img/structure/B14804181.png)
![methyl 1-oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-2-carboxylate](/img/structure/B14804195.png)
![N-[4-(hydroxymethyl)-3-(trifluoromethyl)phenyl]-3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzamide](/img/structure/B14804203.png)

![9,9-diethyl-N,N-diphenyl-7-[(E)-2-[4-(9-phenylfluoren-9-yl)phenyl]ethenyl]fluoren-2-amine](/img/structure/B14804211.png)
![rel-(3aR,6aR)-Hexahydro-2H-furo[3,2-b]pyrrole hemioxalate](/img/structure/B14804224.png)
![N-({2-[(3-iodo-4-methoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)butanamide](/img/structure/B14804228.png)
![2-(tert-Butyl) 7-methyl 8-chloro-1H-pyrrolo[3,2,1-ij]quinazoline-2,7(3H)-dicarboxylate](/img/structure/B14804248.png)
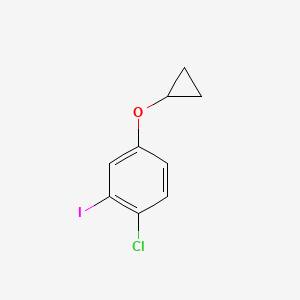
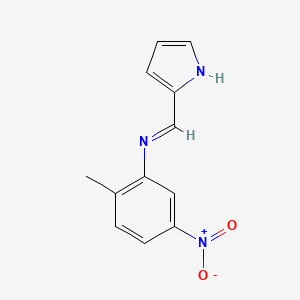
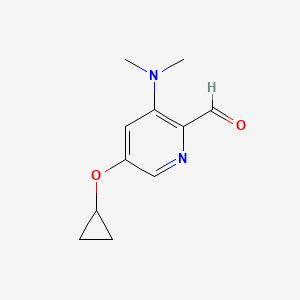
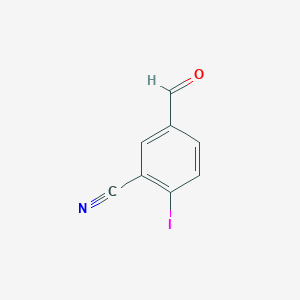
![(5R)-2-[4-amino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B14804261.png)
